molecular formula C22H28N2O4 B10981716 [1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10981716
M. Wt: 384.5 g/mol
InChI Key: SAHIHPVDZGXQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features a cyclohexyl ring, an indole moiety, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Linking the Indole to the Cyclohexyl Ring: The acetylated indole is reacted with a cyclohexyl derivative through a Friedel-Crafts acylation reaction.

    Formation of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine

    Drug Development: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which [1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to changes in cellular pathways and physiological responses. The indole moiety is particularly important for its interaction with biological molecules, while the cyclohexyl ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    [1-(1H-indol-3-yl)propan-2-one]: Similar indole structure but lacks the cyclohexyl ring and acetic acid group.

    [Cyclohexylacetic acid]: Contains the cyclohexyl ring and acetic acid group but lacks the indole moiety.

Uniqueness

[1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is unique due to its combination of an indole moiety, a cyclohexyl ring, and an acetic acid group. This combination provides a unique set of chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

2-[1-[[3-(3-acetylindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H28N2O4/c1-16(25)18-14-24(19-8-4-3-7-17(18)19)12-9-20(26)23-15-22(13-21(27)28)10-5-2-6-11-22/h3-4,7-8,14H,2,5-6,9-13,15H2,1H3,(H,23,26)(H,27,28)

InChI Key

SAHIHPVDZGXQSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.